N'-[(morpholin-4-ylcarbonyl)oxy]pyridine-3-carboximidamide
Description
N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-3-carboximidamide is a chemical compound with the molecular formula C11H14N4O3 It is known for its unique structure, which includes a morpholine ring and a pyridine ring connected through a carboximidamide group
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c12-10(9-2-1-3-13-8-9)14-18-11(16)15-4-6-17-7-5-15/h1-3,8H,4-7H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXYTCXDWAWWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)ON=C(C2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)O/N=C(/C2=CN=CC=C2)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-3-carboximidamide typically involves the reaction of morpholine with pyridine-3-carboximidamide in the presence of a coupling agent. One common method includes the use of carbodiimide-based coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-3-carboxylic acid.
Reduction: Formation of N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-3-carboximidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-3-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The morpholine ring and pyridine ring play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-2-carboximidamide
- N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-4-carboximidamide
Uniqueness
N’-[(morpholin-4-ylcarbonyl)oxy]pyridine-3-carboximidamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in medicinal chemistry and material science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
